3-Bromo-4-(3-methoxy-4-methylpiperidin-1-yl)sulfonylbenzoic acid
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Overview
Description
3-Bromo-4-(3-methoxy-4-methylpiperidin-1-yl)sulfonylbenzoic acid is a complex organic compound that features a bromine atom, a methoxy group, a methylpiperidinyl group, and a sulfonylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(3-methoxy-4-methylpiperidin-1-yl)sulfonylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the aromatic ring.
Methoxylation: Addition of the methoxy group to the aromatic ring.
Piperidinylation: Introduction of the piperidinyl group through nucleophilic substitution.
Sulfonylation: Addition of the sulfonyl group to the benzoic acid moiety.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(3-methoxy-4-methylpiperidin-1-yl)sulfonylbenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and catalysts (e.g., palladium complexes). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxy group may yield a carbonyl compound, while substitution of the bromine atom may introduce a new functional group.
Scientific Research Applications
3-Bromo-4-(3-methoxy-4-methylpiperidin-1-yl)sulfonylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It may be used in studies to understand its interaction with biological targets and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3-methoxy-4-methylpiperidin-1-yl)sulfonylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxypyridine: A related compound with a similar bromine and methoxy substitution pattern.
4-Methylpiperidine: A compound with a similar piperidinyl group.
Sulfonylbenzoic acids: A class of compounds with similar sulfonyl and benzoic acid moieties.
Uniqueness
3-Bromo-4-(3-methoxy-4-methylpiperidin-1-yl)sulfonylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-4-(3-methoxy-4-methylpiperidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO5S/c1-9-5-6-16(8-12(9)21-2)22(19,20)13-4-3-10(14(17)18)7-11(13)15/h3-4,7,9,12H,5-6,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCFOZPPYAKSEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1OC)S(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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